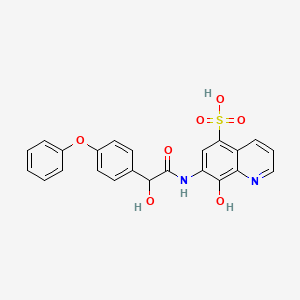
8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, phenethylamine, and sulfonic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions might convert certain functional groups, such as nitro groups, into amines.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the quinoline family are often studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, derivatives of quinoline compounds are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
Industrially, such compounds might be used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid would depend on its specific molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Quinoline: A basic structure for many biologically active compounds.
Uniqueness
What sets 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid apart is its specific functional groups and the potential for unique biological activities. Its combination of hydroxy, sulfonic acid, and phenethylamino groups may confer distinct properties not found in other quinoline derivatives.
Propriétés
Numéro CAS |
63680-66-0 |
|---|---|
Formule moléculaire |
C23H18N2O7S |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
8-hydroxy-7-[[2-hydroxy-2-(4-phenoxyphenyl)acetyl]amino]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C23H18N2O7S/c26-21(14-8-10-16(11-9-14)32-15-5-2-1-3-6-15)23(28)25-18-13-19(33(29,30)31)17-7-4-12-24-20(17)22(18)27/h1-13,21,26-27H,(H,25,28)(H,29,30,31) |
Clé InChI |
SQJJNICBJWIBOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)



![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)


![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
